

Spectroscopic Profile of 5-(4-Fluorophenyl)-1H-tetrazole: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-(4-Fluorophenyl)-1H-tetrazole

Cat. No.: B1332492

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the compound **5-(4-Fluorophenyl)-1H-tetrazole**, a molecule of interest in medicinal chemistry and materials science. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering a comprehensive reference for its structural elucidation and characterization.

Core Spectroscopic Data

The empirical formula for **5-(4-Fluorophenyl)-1H-tetrazole** is $C_7H_5FN_4$, with a molecular weight of 164.14 g/mol. The experimentally determined melting point is 114–116 °C[1] or 180 °C with decomposition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds. For **5-(4-Fluorophenyl)-1H-tetrazole**, both proton (1H) and carbon-13 (^{13}C) NMR data have been reported, typically using deuterated dimethyl sulfoxide (DMSO-d₆) as the solvent.

1H NMR Data

The 1H NMR spectrum is characterized by signals corresponding to the aromatic protons and the acidic proton of the tetrazole ring.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment	Coupling Constant (J) Hz	Reference
16.91	brs	1H	N-H (tetrazole)	-	[1]
8.12–8.07	m	2H	Ar-H	-	[1]
7.50–7.45	m	2H	Ar-H	-	[1]

Abbr: brs = broad singlet, m = multiplet, Ar-H = Aromatic Proton

^{13}C NMR Data

The ^{13}C NMR spectrum provides insight into the carbon framework of the molecule, including the carbon atoms of the phenyl and tetrazole rings. The carbon attached to the fluorine atom exhibits a characteristic splitting pattern.

Chemical Shift (δ) ppm	Splitting Pattern	Assignment	Coupling Constant (J) Hz	Reference
163.6	d	C-F	249	[1]
154.6	s	C (tetrazole)	-	[1]
129.5	d	Ar-C	8.9	[1]
116.6	d	Ar-C	22.3	[1]

Abbr: d = doublet, s = singlet, Ar-C = Aromatic Carbon

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The key vibrational frequencies for **5-(4-Fluorophenyl)-1H-tetrazole** are summarized below.

Wavenumber (cm ⁻¹)	Assignment	Reference
2991	N-H stretch	[1]
1610	C=N stretch	[1]
1505	Aromatic C=C stretch	[1]

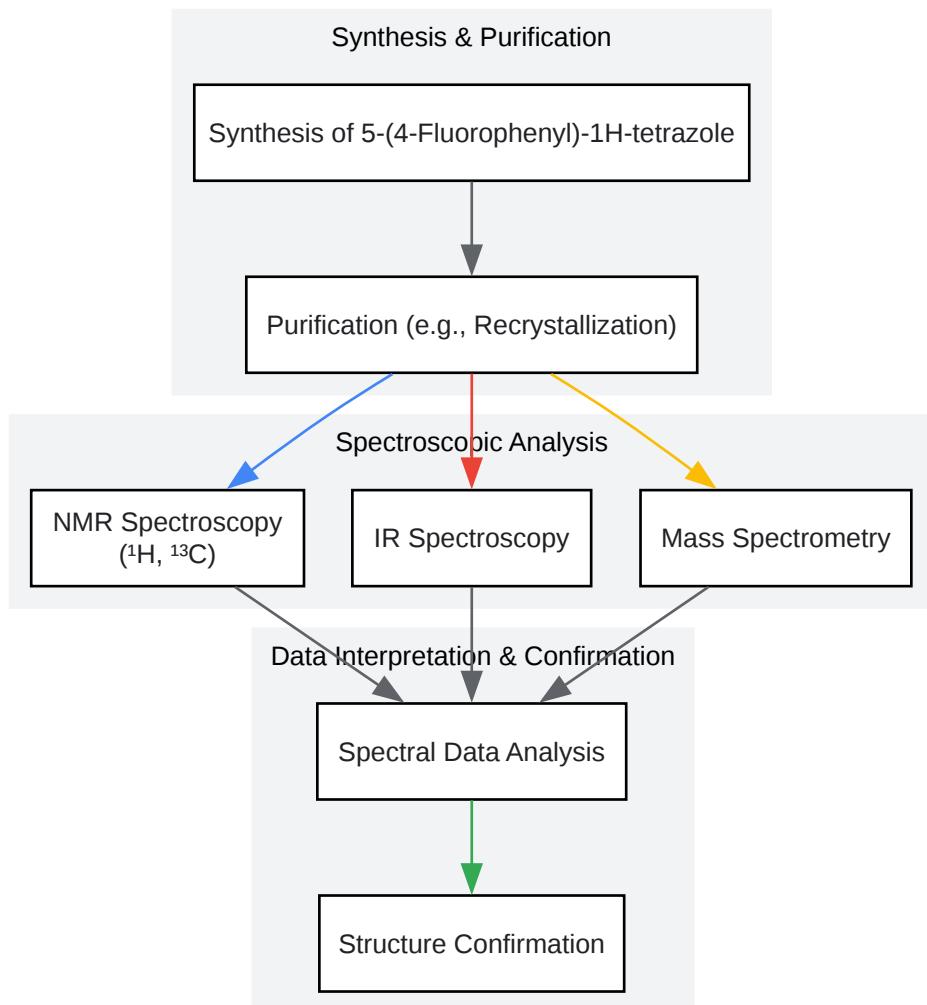
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments. Electrospray ionization (ESI) is a common technique for this class of compounds.

m/z	Ion	Technique	Reference
163	[M – H] ⁻	ESI-MS	[1]

Experimental Protocols

The following are generalized experimental methodologies for obtaining the spectroscopic data presented above.


NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a spectrometer operating at a frequency of 500 MHz and 125 MHz, respectively.[\[1\]](#) The sample is dissolved in a suitable deuterated solvent, such as DMSO-d₆, with tetramethylsilane (TMS) used as an internal standard.

IR Spectroscopy: The IR spectrum is obtained using an FT-IR spectrometer. The sample can be prepared as a KBr pellet, where a small amount of the compound is mixed with potassium bromide and pressed into a thin disk.

Mass Spectrometry: The ESI-MS spectrum is acquired using a mass spectrometer equipped with an electrospray ionization source. The sample is dissolved in a suitable solvent and introduced into the instrument. The analysis is performed in negative ion mode to observe the [M – H]⁻ ion.[\[1\]](#)

Visualization of Spectroscopic Workflow

The general workflow for the spectroscopic analysis of a synthesized compound like **5-(4-Fluorophenyl)-1H-tetrazole** is depicted below. This process ensures the confirmation of the chemical structure and purity of the compound.

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis and spectroscopic characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid | MDPI [mdpi.com]
- To cite this document: BenchChem. [Spectroscopic Profile of 5-(4-Fluorophenyl)-1H-tetrazole: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1332492#spectroscopic-data-of-5-4-fluorophenyl-1h-tetrazole-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com